[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIVGUBFUYKIGO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves several steps. One common method is the reductive amination of amino acids, where phenylsilane plays a key role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction modifies the compound’s solubility and bioavailability.
The esterification mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Steric hindrance from the piperidine ring may slightly reduce reaction efficiency compared to simpler carboxylic acids.
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its ionizable groups:
-
Carboxylic acid (pKa ≈ 2.47) : Deprotonates in basic media to form carboxylate salts .
-
Tertiary amine (estimated pKa ~9–10) : Protonates in acidic conditions, enhancing water solubility .
Key Observations :
-
In physiological pH (7.4), the carboxylic acid exists primarily as a carboxylate anion, while the amine remains unprotonated.
-
Protonation of the amine under acidic conditions (e.g., gastric pH) facilitates salt formation with counterions like chloride or sulfate .
Nucleophilic Substitution
The tertiary amine group participates in alkylation reactions, though its steric bulk limits reactivity.
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Quaternary ammonium salt formation | Methyl iodide, K₂CO₃ | N-methylated derivative | Anhydrous DMF, 60°C |
| Acylation | Acetyl chloride, pyridine | Acetamide derivative | 0°C, inert atmosphere |
Reaction rates are slower compared to primary/secondary amines due to steric hindrance from the isopropyl and methyl groups.
Coordination Chemistry
The tertiary amine and carboxylate groups can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
Example :
-
Cu(II) complexation : Forms a stable octahedral complex in aqueous solution (log Kf ≈ 3.2) .
-
Fe(III) binding : Demonstrates moderate affinity at pH 5–7, relevant to biological systems .
Stability Under Physiological Conditions
The compound remains stable in neutral aqueous solutions but undergoes gradual hydrolysis in strongly acidic or alkaline environments:
Scientific Research Applications
Scientific Research Applications
The applications of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be categorized into several domains:
1. Medicinal Chemistry:
- Neuropharmacology: The compound is being investigated for its ability to modulate neurotransmitter systems, particularly dopamine pathways. This suggests potential therapeutic effects in treating conditions like depression and ADHD.
- Enzyme Inhibition: Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, impacting various biological processes.
2. Drug Development:
- The compound serves as a lead candidate for developing new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
3. Biological Research:
- It is utilized in studies investigating specific biological processes and enzyme functions, aiding in the understanding of complex biochemical pathways.
Case Studies
1. Neuropharmacological Effects:
- In vitro studies have shown that the compound can modulate neurotransmitter release in neuronal cultures, indicating its potential for treating neurological disorders such as schizophrenia and substance use disorders.
2. Anti-inflammatory Activity:
- Initial research suggests that [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may inhibit inflammatory pathways, which could be beneficial for conditions like arthritis or other inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and structure-activity relationship (SAR) of piperidine derivatives, including [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid. These findings highlight its potential as a lead candidate for drug development targeting specific receptors involved in CNS disorders.
Mechanism of Action
The mechanism of action of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid and its analogs:
Functional and Pharmacological Differences
- Enantiomeric Specificity: The S- and R-enantiomers of the target compound () highlight the importance of stereochemistry.
- Acetyl-cyclopropyl (): Introduces a polar acetyl group, balancing lipophilicity and solubility. Pyrazolo-pyrimidin-phenoxyphenyl (): Enables engagement with E3 ligases (e.g., cereblon), facilitating targeted protein degradation, a cutting-edge therapeutic strategy.
- Therapeutic Targets: The target compound’s simple isopropyl-methyl group may limit receptor specificity compared to analogs like DBPR807 (), a CXCR4 antagonist with a furan-pyrimidine scaffold. Compound 8b (), another piperidin-1-yl-acetic acid derivative, inhibits mu opioid/chemokine receptors, demonstrating the scaffold’s versatility in pain management.
Research and Development Trends
- PROTAC Applications : The pyrazolo-pyrimidin derivative () exemplifies the piperidin-1-yl-acetic acid scaffold’s utility in PROTACs, a rapidly growing field.
- Receptor Modulation : Simpler analogs like the target compound may serve as starting points for optimizing selectivity toward GPCRs or kinases.
Biological Activity
[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral compound with a piperidine structure, known for its significant biological activity, particularly in the field of neurology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₂₀N₂O₂ and features a piperidine ring with an isopropyl and methyl amino group. Its structural characteristics contribute to its interaction with various biological targets, particularly in the central nervous system (CNS).
Research indicates that [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid primarily acts as an inhibitor of neurotransmitter uptake , specifically targeting GABA (gamma-aminobutyric acid) transporters. This inhibition is crucial for modulating inhibitory neurotransmission, which can have therapeutic implications for conditions such as neuropathic pain, anxiety, and depression.
Biological Activity Overview
The following table summarizes key biological activities associated with [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| GABA Transporter Inhibition | Inhibits GABA reuptake | Treatment of anxiety and depression |
| Neuropathic Pain Modulation | Alters neurotransmitter balance | Management of chronic pain conditions |
| Interaction with CNS Receptors | Modulates dopaminergic signaling | Potential treatment for ADHD and schizophrenia |
Case Studies and Research Findings
- Neuropathic Pain Studies : A study demonstrated that [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid effectively reduced pain responses in animal models of neuropathic pain. The compound's ability to inhibit GABA transporters was linked to decreased pain perception.
- Anxiety and Depression : Another research project explored the compound's effects on anxiety-related behaviors in rodents. The results indicated that administration led to significant reductions in anxiety-like behavior, suggesting its potential as an anxiolytic agent.
- Dopaminergic Activity : Preliminary studies have shown that compounds structurally similar to [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can act as dopamine transporter inhibitors. This activity may be beneficial in treating disorders characterized by dysregulated dopamine levels, such as ADHD and substance use disorders.
Synthesis Methods
The synthesis of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing appropriate precursors to form the piperidine ring.
- Controlled Reaction Conditions : Ensuring stereoselectivity to obtain the desired enantiomer.
These methods are crucial for producing the compound in sufficient quantities for research and pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid while maintaining enantiomeric purity?
- Methodological Answer : A chiral starting material, such as (S)-3-aminopiperidine derivatives, is essential to ensure enantiomeric purity. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized using (R)-(-)-α-phenylglycine as a chiral precursor, highlighting the importance of stereospecific reagents . Coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxy-7-azabenzotriazole) are recommended for amide bond formation, as demonstrated in piperidine-based syntheses . Post-synthesis purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) can further isolate the desired enantiomer .
Q. Which analytical techniques are most reliable for confirming the structural integrity of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups, particularly the piperidine ring and acetic acid moiety. High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation. For purity assessment, reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) can resolve enantiomeric impurities . Infrared (IR) spectroscopy is useful for identifying secondary amine and carbonyl stretches (~3300 cm⁻¹ for N-H and ~1700 cm⁻¹ for C=O) .
Q. How should researchers handle and store [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid to prevent degradation?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to minimize oxidation and hydrolysis. Avoid prolonged exposure to moisture, as the acetic acid group is prone to esterification. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory and ocular irritation risks, as observed with structurally similar piperidine derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity and binding affinity of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins, such as opioid or chemokine receptors. For example, a piperidine-containing compound (compound 1 in ) showed COX-2 selectivity via docking into the enzyme's hydrophobic pocket . Density functional theory (DFT) calculations can optimize the compound's conformation, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : Standardize reaction conditions (temperature, solvent purity) and employ in-process monitoring (e.g., inline FTIR for reaction progress). Rigorous quality control, including peptide content analysis and salt removal (e.g., TFA <1% via ion-exchange chromatography), reduces variability, as recommended for research-grade compounds . For chiral purity, use chiral stationary phases during column chromatography and validate batches with circular dichroism (CD) spectroscopy .
Q. How does stereochemistry at the piperidine ring influence the compound’s pharmacological profile?
- Methodological Answer : The (S)-enantiomer may exhibit higher target specificity due to spatial complementarity with chiral binding sites. For instance, (R)-(-)-phenylpiperidin-1-yl-acetic acid derivatives showed distinct activity in asymmetric syntheses of bioactive molecules like bietamiverine . Comparative studies using enantiomerically pure batches (e.g., via chiral resolution) can quantify differences in IC₅₀ values or receptor binding kinetics .
Q. What in vivo models are suitable for evaluating the anti-inflammatory or analgesic potential of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : Rat models of neuropathic pain (e.g., chronic constriction injury) or carrageenan-induced paw edema are validated for testing μ-opioid/chemokine receptor dual-targeting compounds, as demonstrated in . Dose-response studies should include pharmacokinetic profiling (e.g., plasma half-life via LC-MS) and histopathological analysis to assess organ toxicity .
Data Contradiction and Optimization
Q. How can researchers resolve discrepancies in reported activity data for [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid analogs?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., uniform cell lines, IC₅₀ determination methods). For example, COX-2 selectivity in compound 1 () was confirmed across multiple assays, including enzyme inhibition and rat edema models . Meta-analyses of published data (e.g., PubChem bioactivity entries) can identify confounding factors like impurity profiles or solvent effects .
Q. What structural modifications enhance the metabolic stability of [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the piperidine ring to reduce oxidative metabolism. Methylation of the secondary amine (as in the parent compound) may also block CYP450-mediated degradation. Stability assays in liver microsomes (human/rat) and plasma esterase inhibitors (e.g., EDTA) can guide optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
